molecular formula C16H21NO2S B2990714 (2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1706271-47-7

(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2990714
CAS No.: 1706271-47-7
M. Wt: 291.41
InChI Key: QDRTWUQUBCAHJC-UHFFFAOYSA-N
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Description

The compound “(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone” features an 8-azabicyclo[3.2.1]octane (nortropane) core, a bicyclic scaffold widely utilized in medicinal chemistry due to its conformational rigidity and ability to mimic bioactive alkaloids. The stereochemistry at positions 1R and 5S is critical for its spatial orientation, while the substituents—a 2-methoxyphenyl group at the bridgehead nitrogen and a methylthio (-SMe) group at position 3—dictate its physicochemical and pharmacological properties. The methoxy group enhances lipophilicity and may influence receptor binding, while the methylthio moiety could modulate metabolic stability or electron density at the sulfur atom, affecting interactions with biological targets .

Properties

IUPAC Name

(2-methoxyphenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-19-15-6-4-3-5-14(15)16(18)17-11-7-8-12(17)10-13(9-11)20-2/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRTWUQUBCAHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone , identified by its CAS number 1706271-47-7, is a bicyclic structure that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H21NO2SC_{16}H_{21}NO_2S with a molecular weight of 291.4 g/mol . The structure features a methoxyphenyl group attached to an azabicyclo framework, which is significant for its interaction with various biological targets.

PropertyValue
CAS Number1706271-47-7
Molecular FormulaC₁₆H₂₁NO₂S
Molecular Weight291.4 g/mol

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the dopamine and serotonin pathways. The azabicyclo structure suggests potential activity as a dopamine transporter (DAT) inhibitor, which is crucial for modulating dopaminergic signaling in the brain.

  • Dopamine Transporter Inhibition : Compounds similar to this one have shown selective inhibition of DAT, which may help in developing treatments for conditions like cocaine addiction .
  • Serotonin Receptor Interaction : The compound's structural features suggest it might also interact with serotonin receptors, potentially influencing mood and anxiety disorders.

Pharmacological Effects

In vivo studies have demonstrated various pharmacological effects attributed to compounds with similar frameworks:

  • Antidepressant Activity : Some derivatives exhibit significant antidepressant-like effects in animal models through modulation of serotonin and norepinephrine levels.
  • Neuroprotective Effects : Evidence suggests that certain bicyclic compounds can protect against neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.

Study 1: Inhibition of Dopamine Transporter

A study on a related compound demonstrated high affinity for the dopamine transporter (IC50 = 7-43 nM), indicating potential for therapeutic use in treating stimulant addiction .

Study 2: Serotonin Receptor Binding

Another investigation explored the binding affinity of similar azabicyclo compounds to serotonin receptors (5-HT1A and 5-HT2A). These studies revealed that modifications to the bicyclic structure could enhance selectivity and potency against specific receptor subtypes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous nortropane derivatives, emphasizing substituent effects and biological activities:

Compound Name Substituents Key Features Biological Activity/Application Reference
(2-Methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone (Target Compound) - 2-Methoxyphenyl (N-acyl)
- Methylthio (C3)
High lipophilicity; potential CNS or enzyme-targeting activity Under investigation (structure-activity) -
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone - 4-Chlorophenyl (N-acyl)
- Phenylamino (C3)
Enhanced electron-withdrawing effects; hydrogen-bonding capability Antibacterial activity (in vitro testing)
Tropifexor (FXR agonist) - Benzothiazole-carboxylic acid
- Cyclopropyl-oxazole (C3 substituent)
Farnesoid X receptor (FXR) binding; oral bioavailability Treatment of liver fibrosis, NASH
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one - Indole-5-carbonyl (N-acyl)
- Ketone (C3)
π-π stacking potential; polar carbonyl group Synthetic intermediate for bioactive molecules
{(1R,5S)-3-[5-(Aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]octan-8-yl}(4-bromo-thiophen-2-yl)methanone - Bromo-thiophene (N-acyl)
- Fluorophenyl (C3 substituent)
Halogen-bonding capability; CNS penetration potential Probable CNS-targeting agent

Key Structural and Functional Insights:

Substituent Position and Bioactivity: N-Acyl Groups: The 2-methoxyphenyl group in the target compound contrasts with the 4-chlorophenyl () and indole-5-carbonyl () groups. Electron-donating methoxy groups may enhance membrane permeability compared to electron-withdrawing chloro substituents . C3 Substituents: Methylthio (-SMe) in the target compound differs from hydroxy (), phenylamino (), or oxazole () groups. Sulfur’s polarizability and moderate hydrophobicity could improve target binding or metabolic stability relative to polar hydroxy groups .

Stereochemical Considerations :

  • The (1R,5S) configuration ensures optimal spatial arrangement for receptor interactions, as seen in Tropifexor’s FXR agonism (). Derivatives with alternative stereochemistry (e.g., 1R,5S in ) may exhibit reduced potency due to misalignment with binding pockets.

Biological Activity Trends: Antibacterial Activity: highlights that 4-chlorophenyl and phenylamino substituents confer antibacterial effects, likely via interference with bacterial membrane proteins. The target compound’s methoxy group may reduce such activity compared to chloro derivatives. Enzyme Modulation: Tropifexor’s success as an FXR agonist underscores the scaffold’s adaptability for enzyme/receptor targeting, which the methylthio group in the target compound may extend to kinases or GPCRs .

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